

Physicochemical Characterization of 5-Amino-1-benzofuran-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-1-benzofuran-2-carboxylic acid

Cat. No.: B1323371

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **5-Amino-1-benzofuran-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines experimental protocols for its characterization, and explores its potential role in relevant biological signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary

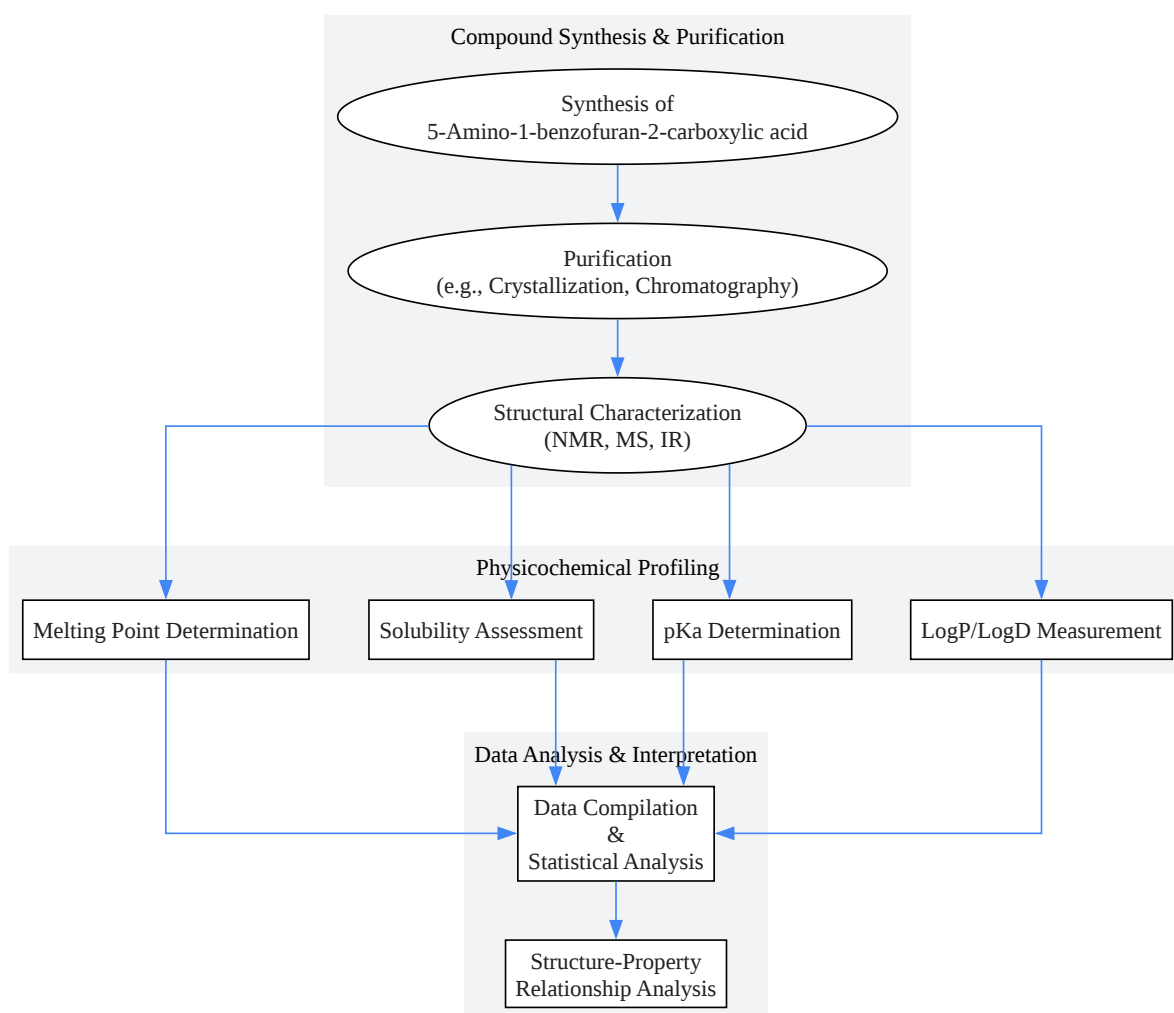
While experimental data for **5-Amino-1-benzofuran-2-carboxylic acid** is limited in publicly available literature, a combination of data for the parent compound, its hydrochloride salt, and closely related analogs allows for an initial assessment. It is crucial to note that some of the following values are predicted and should be confirmed by experimental analysis.

Property	Value	Source	Notes
Molecular Weight	177.16 g/mol	Santa Cruz Biotechnology[1]	For the free base form.
213.62 g/mol	Sigma-Aldrich	For the hydrochloride salt.	
CAS Number	42933-44-8	Santa Cruz Biotechnology[1]	For the free base form.
Predicted XlogP	1.7	PubChem	A measure of lipophilicity.
Predicted pKa	15.72 ± 0.30	ChemicalBook[2]	Predicted for the related 5-Aminobenzofuran-2-carboxamide. The carboxylic acid pKa is expected to be significantly lower.
3.32 ± 0.10	ChemicalBook[3]	Predicted for the related Ethyl 5-aminobenzofuran-2-carboxylate. This is likely more representative of the carboxylic acid pKa.	
Melting Point	62.0 to 66.0 °C	Tokyo Chemical Industry	Experimental value for the related Ethyl 5-aminobenzofuran-2-carboxylate. The melting point of the carboxylic acid is expected to be higher.
Appearance	Solid	Sigma-Aldrich	For the hydrochloride salt.

Experimental Protocols

To obtain accurate physicochemical data for **5-Amino-1-benzofuran-2-carboxylic acid**, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization



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A logical workflow for the synthesis and physicochemical characterization of a chemical compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry **5-Amino-1-benzofuran-2-carboxylic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability. The "like dissolves like" principle is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Shake-Flask Method

- **Solvent Selection:** A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, and dimethyl sulfoxide (DMSO).
- **Procedure:** An excess amount of **5-Amino-1-benzofuran-2-carboxylic acid** is added to a known volume of the solvent in a sealed vial.

- **Equilibration:** The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. **5-Amino-1-benzofuran-2-carboxylic acid** has both an acidic carboxylic acid group and a basic amino group.

Methodology: Potentiometric Titration

- **Sample Preparation:** A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a compound with both acidic and basic groups, two distinct equivalence points will be observed.

Potential Biological Significance and Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets and signaling pathways, suggesting potential therapeutic applications for **5-Amino-1-benzofuran-2-carboxylic acid**.

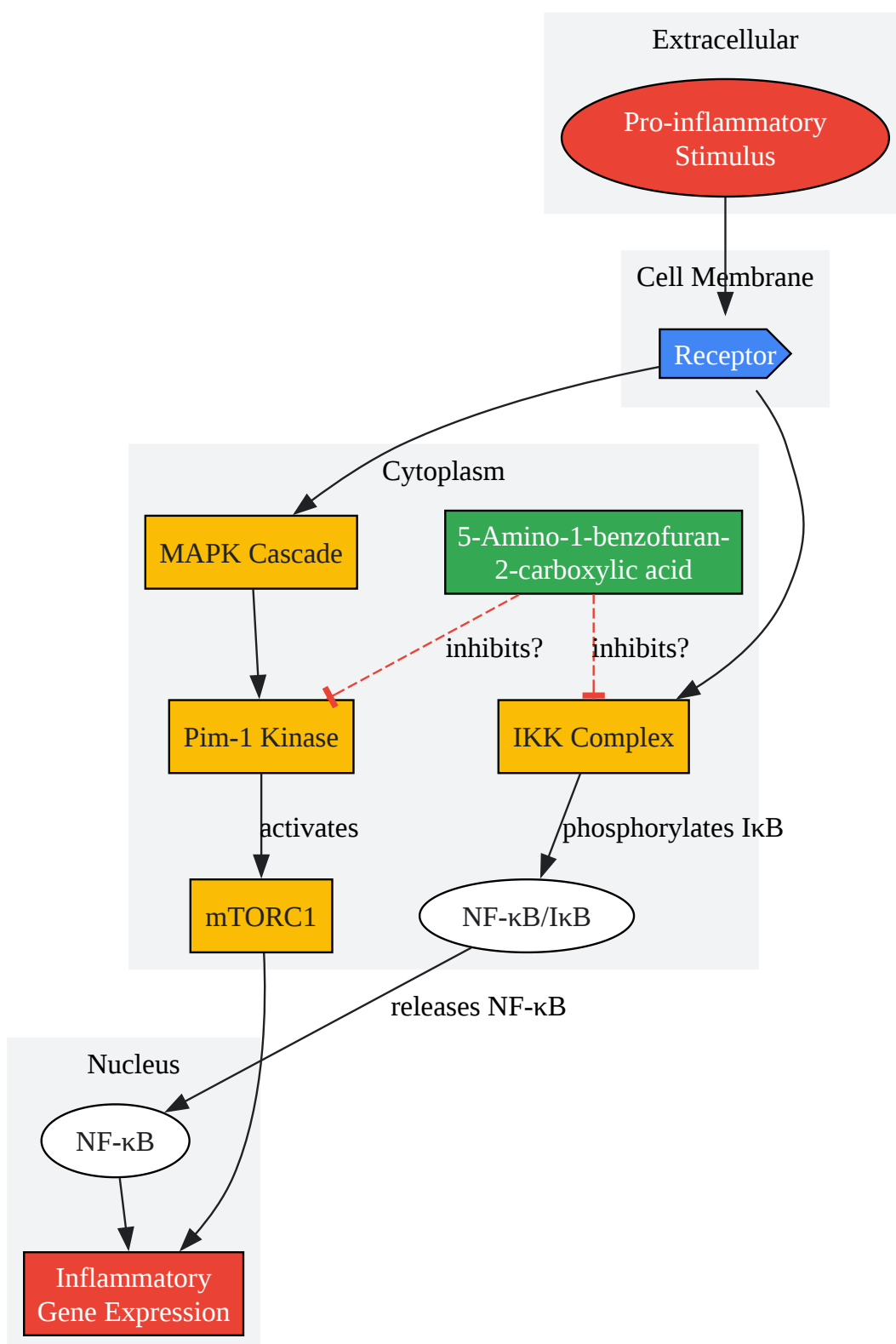
Implicated Signaling Pathways

Several key signaling pathways have been identified as being modulated by benzofuran-containing molecules:

- **Pim-1 Kinase:** Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[\[4\]](#)
- **NF-κB Signaling:** Benzofuran derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
- **MAPK Signaling:** The Mitogen-Activated Protein Kinase (MAPK) pathway is another inflammatory signaling cascade that can be modulated by benzofuran compounds.
- **mTOR Signaling:** Some benzofuran derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[\[5\]](#)

Visualizing a Potential Signaling Cascade

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzofuran derivative, integrating elements of the pathways mentioned above.



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A hypothetical signaling cascade potentially modulated by **5-Amino-1-benzofuran-2-carboxylic acid**.

This guide provides a foundational understanding of the physicochemical characteristics of **5-Amino-1-benzofuran-2-carboxylic acid**. The provided experimental protocols offer a clear path for obtaining robust data, which is essential for advancing the research and development of this and similar compounds. The exploration of its potential interactions with key signaling pathways highlights promising avenues for future biological investigation.

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